Theophylline (sodium glycinate)
Description
Table 1: Crystallographic Parameters of Theophylline Sodium Glycinate vs. Theophylline
The absence of a resolved 3D crystal structure for theophylline sodium glycinate in public databases stems from challenges in modeling salts with mixed ionic-covalent bonding . Comparative XRD analyses suggest that glycinate incorporation reduces peak intensity at 12° (2θ), indicative of lattice distortion and reduced crystallinity relative to pure theophylline .
Spectroscopic Profiling
Infrared Spectroscopy (IR)
IR spectra of theophylline sodium glycinate exhibit distinct absorptions:
- N–H Stretch : 3,300–3,500 cm⁻¹ (glycinate primary amine)
- C=O Stretch : 1,690 cm⁻¹ (xanthine carbonyl)
- COO⁻ Asymmetric Stretch : 1,580 cm⁻¹ (glycinate carboxylate)
- C–N Stretch : 1,250 cm⁻¹ (xanthine ring) .
The glycinate moiety introduces additional bands at 1,580 cm⁻¹ and 1,410 cm⁻¹, absent in theophylline, confirming salt formation .
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a dominant peak at m/z 277.21 ([M]⁺), consistent with the molecular weight. Fragmentation patterns include losses of glycinate (–75.07 Da) and sodium (–22.99 Da), yielding ions at m/z 180.16 (theophylline) and m/z 254.22, respectively .
Tautomeric Equilibrium Studies in Aqueous Solutions
Theophylline exists in equilibrium between 1,3-dimethylxanthine (dominant) and 3,7-dimethylxanthine tautomers. Glycinate complexation stabilizes the 1,3-dimethyl form via:
- Ionic Interactions : Sodium coordination with the xanthine N-9 position.
- Hydrogen Bonding : Glycinate’s carboxylate group forms H-bonds with N-7–H, suppressing tautomerization .
Table 2: Tautomeric Distribution in Aqueous Solution (pH 7.4)
| Tautomer | Theophylline Sodium Glycinate | Theophylline |
|---|---|---|
| 1,3-Dimethylxanthine | 92% | 76% |
| 3,7-Dimethylxanthine | 8% | 24% |
UV-Vis spectroscopy reveals a bathochromic shift (272 nm → 278 nm) in the sodium glycinate form, corroborating tautomeric stabilization .
Comparative Structural Analysis with Parent Theophylline
Solubility and Ionic Character
The sodium glycinate salt enhances aqueous solubility (>50 mg/mL) compared to theophylline (8.3 mg/mL) due to:
Hydrogen-Bonding Networks
Theophylline’s dimeric H-bonding (N–H···O=C) is replaced by glycinate-mediated bonds:
- Glycinate COO⁻···H–N (xanthine)
- Na⁺···O=C (xanthine)
This reorganization reduces crystallinity, as evidenced by broader XRD peaks and lower melting points (decomposition >250°C vs. theophylline’s 272°C) .
Electronic Effects
Density functional theory (DFT) calculations indicate glycinate’s electron-donating groups increase electron density at xanthine C-8, altering reactivity in substitution reactions .
Structural Modifications Summary :
- Enhanced Solubility : Ionic dissociation and hydrophilic glycinate.
- Tautomeric Stabilization : Favors 1,3-dimethylxanthine.
- Reduced Crystallinity : Disrupted H-bonding vs. pure theophylline.
Properties
Molecular Formula |
C9H13N5NaO4+ |
|---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
sodium;2-aminoacetic acid;1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);/q;;+1 |
InChI Key |
AIJQWRAOMFRHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)O)N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Core Chemical Synthesis
The compound is synthesized via an equilibrium reaction between theophylline sodium and glycine in a 1:1 molar ratio, buffered with an additional glycine molecule. Key steps include:
- Neutralization : Theophylline is dissolved in sodium hydroxide to form theophylline sodium.
- Complexation : Glycine is added under controlled pH (8.5–9.5) to form the sodium glycinate complex.
- Precipitation : Acetic acid is used to precipitate theophylline for purity verification.
Critical Parameters :
- pH must remain alkaline to prevent theophylline dissociation.
- Drying at 105°C ensures ≤2% moisture content.
Industrial-Scale Granulation and Tablet Formulation
One-Step Fluidized Bed Granulation (Patent CN101590022A)
This method optimizes particle size and dissolution properties:
| Step | Parameters |
|---|---|
| 1. Pulverization | Theophylline sodium glycinate crushed to 70–90 mesh |
| 2. Excipient Sieving | Framework materials (e.g., HPMC), fillers (lactose), disintegrants (carboxymethyl starch) sieved to 70–90 mesh |
| 3. Granulation | Fluidized bed: Air pressure ≥0.4 MPa, inlet temp 100–150°C, spray time 35–45 min |
| 4. Tableting | Granules mixed with lubricants (Mg stearate), compressed into tablets |
Example Formulations :
| Component | Example 1 (g) | Example 2 (g) | Example 3 (g) |
|---|---|---|---|
| Theophylline sodium glycinate | 15.5 | 14.0 | 18.0 |
| Hydroxypropyl methylcellulose | 5.0 | 4.0 | 4.0 |
| Lactose | 4.0 | 3.0 | 2.0 |
| Ethyl cellulose | 2.0 | 1.0 | 1.4 |
| Carboxymethyl starch | 0.5 | 0.4 | 0.6 |
Advantages :
- Uniform drug distribution (RSD <5% in content uniformity tests).
- Controlled release over 12–24 hours.
Quality Control and Pharmacopeial Standards
USP Monograph Specifications
HPLC Conditions :
- Mobile phase: Sodium acetate buffer (pH 4.3)-acetonitrile (3:7).
- Flow rate: 1.5 mL/min, detection at 270 nm.
Alternative Preparation Routes
Cocrystallization with Organic Acids
Theophylline’s amphoteric nature allows cocrystallization with glycine under solvent-free conditions:
Sustained-Release Pellet Formulation (Patent EP0122077B1)
Pellets for once-daily dosing:
| Component | Function | Concentration |
|---|---|---|
| Theophylline sodium glycinate | Active ingredient | 70–80% |
| Citric acid | pH modifier | 10–15% |
| Ethyl cellulose | Sustained-release polymer | 5–10% |
Dissolution Profile (pH 7.5) :
| Time (h) | 2 | 7 | 13 | 24 |
|---|---|---|---|---|
| Release (%) | ≤15 | 15–35 | 45–65 | 80–100 |
Challenges and Optimization
Stability Issues
Chemical Reactions Analysis
Types of Reactions: Theophylline sodium glycinate undergoes various chemical reactions, including:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Theophylline can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Major Products:
Oxidation: 1,3-dimethyluric acid.
Reduction: Reduced forms of theophylline.
Substitution: Various substituted theophylline derivatives.
Scientific Research Applications
Theophylline sodium glycinate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study xanthine derivatives and their reactions.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Widely used in the treatment of respiratory diseases like asthma and COPD.
Industry: Utilized in the formulation of controlled-release drug delivery systems to optimize dosing intervals.
Mechanism of Action
Theophylline sodium glycinate is chemically similar to other methylxanthine derivatives such as caffeine and theobromine . it has unique properties that make it particularly effective for respiratory conditions:
Caffeine: Primarily a central nervous system stimulant with less pronounced bronchodilatory effects.
Theobromine: Found in chocolate, it has mild diuretic and bronchodilatory properties but is less potent than theophylline.
Comparison with Similar Compounds
Comparison with Similar Compounds
Solubility and Bioavailability
Theophylline’s poor solubility has led to the development of various salts. Sodium glycinate improves solubility compared to anhydrous theophylline, but oral bioavailability differs significantly from other salts:
Pharmacokinetic Profiles
- Aminophylline: Rapid absorption with peak plasma levels at 1–2 hours; therapeutic range (10–20 µg/mL) necessitates frequent monitoring due to narrow therapeutic index .
- Theophylline sodium glycinate : Slower absorption in sustained-release forms, with peak levels at 4–6 hours and prolonged duration (12–24 hours) .
- Ethylenediamine vs. Sodium Glycinate (IV): No intra-subject variability in theophylline pharmacokinetics, confirming equivalent systemic exposure regardless of solubilizing agent .
Sustained-Release Formulations
Sodium glycinate excels in controlled-release applications. A study comparing matrix tablets of theophylline anhydrous and sodium glycinate salt demonstrated:
| Polymer Used | Drug Release (%) (Anhydrous) | Drug Release (%) (Sodium Glycinate) | Bioadhesion Strength Ranking |
|---|---|---|---|
| Xanthan gum | 65 | 85 | 1st |
| HPMC-50 cps | 60 | 78 | 2nd |
| Na-CMC | 58 | 75 | 3rd |
Sodium glycinate formulations exhibited faster release rates and stronger bioadhesion, critical for prolonged therapeutic action in respiratory diseases . The dose-division method further validated its in vitro-in vivo correlation, supporting its use in sustained-release systems .
Therapeutic Monitoring and Clinical Use
All theophylline derivatives require plasma monitoring due to their narrow therapeutic index (10–20 µg/mL). However, studies indicate inconsistent monitoring practices:
- 25–50% of patients receiving sodium glycinate or aminophylline lacked serum concentration checks .
- Factors like age and polypharmacy (e.g., interactions with cimetidine, erythromycin) exacerbate toxicity risks, necessitating vigilant dosing .
Combination Therapies
- Aminophylline: Often combined with β-agonists for synergistic bronchodilation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
